REACTION_CXSMILES
|
[C:1]([CH:4]([C:14]1[N:22]2[C:17]([C:18](=[O:34])[NH:19][C:20]([CH2:23][C:24]3[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[C:26]([O:32][CH3:33])[CH:25]=3)=[N:21]2)=[C:16]([CH3:35])[N:15]=1)[CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:3])[CH3:2].[BH4-].[Na+]>>[CH3:33][O:32][C:26]1[CH:25]=[C:24]([CH:29]=[CH:28][C:27]=1[O:30][CH3:31])[CH2:23][C:20]1[NH:19][C:18](=[O:34])[C:17]2=[C:16]([CH3:35])[N:15]=[C:14]([CH:4]([CH:1]([OH:3])[CH3:2])[CH2:5][CH2:6][CH2:7][C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:22]2[N:21]=1 |f:1.2|
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Name
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7-(1-acetyl-4-phenylbutyl)-2-(3,4-dimethoxybenzyl)-5-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one
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Quantity
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110 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(CCCC1=CC=CC=C1)C1=NC(=C2C(NC(=NN21)CC2=CC(=C(C=C2)OC)OC)=O)C
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Name
|
|
Quantity
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20 mg
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Type
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reactant
|
Smiles
|
[BH4-].[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
COC=1C=C(CC2=NN3C(C(N2)=O)=C(N=C3C(CCCC3=CC=CC=C3)C(C)O)C)C=CC1OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |